8-(2-methoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one 8-(2-methoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0721057
InChI: InChI=1S/C20H17N7O2/c1-11-7-9-12(10-8-11)16-15-17(19(28)23-22-16)21-20-24-25-26-27(20)18(15)13-5-3-4-6-14(13)29-2/h3-10,18,25-26H,1-2H3
SMILES: CC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5OC
Molecular Formula: C20H17N7O2
Molecular Weight: 387.4 g/mol

8-(2-methoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

CAS No.:

Cat. No.: VC0721057

Molecular Formula: C20H17N7O2

Molecular Weight: 387.4 g/mol

* For research use only. Not for human or veterinary use.

8-(2-methoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one -

Specification

Molecular Formula C20H17N7O2
Molecular Weight 387.4 g/mol
IUPAC Name 8-(2-methoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
Standard InChI InChI=1S/C20H17N7O2/c1-11-7-9-12(10-8-11)16-15-17(19(28)23-22-16)21-20-24-25-26-27(20)18(15)13-5-3-4-6-14(13)29-2/h3-10,18,25-26H,1-2H3
Standard InChI Key FIEQQXMMYVQZSC-UHFFFAOYSA-N
Isomeric SMILES CC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5OC
SMILES CC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5OC
Canonical SMILES CC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5OC

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